molecular formula C7H7N3O B024873 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 104556-85-6

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No. B024873
CAS RN: 104556-85-6
M. Wt: 149.15 g/mol
InChI Key: KMHSWURIPKSTCB-UHFFFAOYSA-N
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Description

“3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” involves a mixture of 1,2-allenic ketone and aminopyrazole in acetone . The mixture is stirred at room temperature until completion as indicated by thin-layer chromatography (TLC). The resulting mixture is then concentrated under vacuum, and the residue is purified by chromatography on silica gel to afford the title product .


Molecular Structure Analysis

The molecular structure of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and includes several functional groups . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” are complex and involve several steps . The reactions are typically monitored by thin-layer chromatography (TLC) and components are visualized by observation under UV light .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” include its molecular weight, melting point, boiling point, density, and solubility in water .

Mechanism of Action

While the exact mechanism of action of “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is not fully understood, it has been studied as a potential inhibitor of CDK2, a key component of the BCR signaling pathway . This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Future Directions

The future directions for research on “3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one” could include further studies on its potential applications in various fields, such as medicine and chemistry . More research is needed to fully understand its mechanism of action and potential uses .

properties

IUPAC Name

3-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-4-9-10-6(11)2-3-8-7(5)10/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHSWURIPKSTCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN2C1=NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609131
Record name 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one

CAS RN

104556-85-6
Record name 3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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